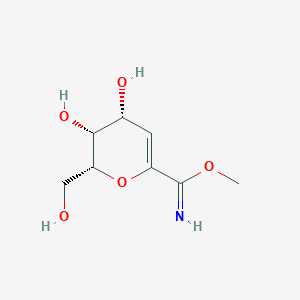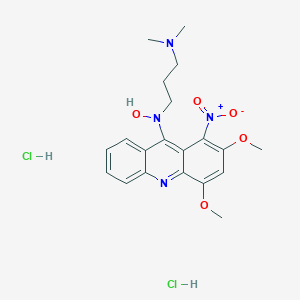
Oxiranecarboxylic acid,3-propyl-,ethyl ester,(2s-trans)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols and ethers.
Applications De Recherche Scientifique
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism by which ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds such as:
(2S,3R)-3-methylglutamate: Another chiral compound used in the synthesis of biologically active molecules.
Ethyl 3-phenylglycidate: Used in the synthesis of pharmaceuticals and has similar reactivity due to the presence of an oxirane ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate in various chemical processes.
Propriétés
Numéro CAS |
172277-26-8 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl (2S,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
MRUCFECRMITDHC-RQJHMYQMSA-N |
SMILES |
CCCC1C(O1)C(=O)OCC |
SMILES isomérique |
CCC[C@@H]1[C@H](O1)C(=O)OCC |
SMILES canonique |
CCCC1C(O1)C(=O)OCC |
Synonymes |
Oxiranecarboxylic acid, 3-propyl-, ethyl ester, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)

![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)








